2-Iodo-4,6-dimethoxybenzoic acid
Overview
Description
2-Iodo-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9IO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by iodine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4,6-dimethoxybenzoic acid typically involves the iodination of 4,6-dimethoxybenzoic acid. One common method is the ipso-iododecarboxylation reaction, where 4,6-dimethoxybenzoic acid is treated with a suitable iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a catalyst like palladium. The reaction is carried out under controlled conditions to ensure high yield and selectivity .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar iodination process, but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the carboxylic acid group to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
2-Iodo-4,6-dimethoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-4,6-dimethoxybenzoic acid in biological systems involves its interaction with specific molecular targets. The iodine atom and methoxy groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
2,4-Dimethoxybenzoic Acid: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.
2,6-Dimethoxybenzoic Acid: Another similar compound with methoxy groups at different positions, affecting its chemical properties and uses.
Uniqueness: 2-Iodo-4,6-dimethoxybenzoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for use in iodination reactions and as a precursor for radiolabeled compounds in medical imaging and therapy .
Properties
IUPAC Name |
2-iodo-4,6-dimethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVWUCDVWPDFNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)I)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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